molecular formula C10H15Cl2N3O B2998890 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride CAS No. 1158771-09-5

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride

Cat. No.: B2998890
CAS No.: 1158771-09-5
M. Wt: 264.15
InChI Key: AALPPQSRSOXVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a biochemical compound with the molecular formula C10H13N3O•2HCl. It is primarily used in proteomics research and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride typically involves the reaction of 5-amino-2-methylbenzimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its applications in research and medicine .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable in proteomics research and other scientific applications .

Properties

IUPAC Name

2-(5-amino-2-methylbenzimidazol-1-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c1-7-12-9-6-8(11)2-3-10(9)13(7)4-5-14;;/h2-3,6,14H,4-5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALPPQSRSOXVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCO)C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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